Home > Products > Screening Compounds P112877 > 6,7-Dehydro Gliclazide
6,7-Dehydro Gliclazide - 1808087-53-7

6,7-Dehydro Gliclazide

Catalog Number: EVT-8952463
CAS Number: 1808087-53-7
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dehydro Gliclazide is a derivative of Gliclazide, an oral hypoglycemic agent primarily used in the management of type 2 diabetes mellitus. This compound is characterized by the presence of a double bond between the sixth and seventh carbon atoms in its molecular structure, distinguishing it from its parent compound, Gliclazide. The significance of 6,7-Dehydro Gliclazide lies in its potential pharmacological properties and implications for diabetes treatment.

Source and Classification

6,7-Dehydro Gliclazide is classified under sulfonylureas, a group of medications that stimulate insulin secretion from pancreatic beta cells. It is identified by the Chemical Abstracts Service number 1808087-53-7 and is often referred to as Gliclazide Impurity E in various scientific literature and databases . This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and impurities.

Synthesis Analysis

The synthesis of 6,7-Dehydro Gliclazide involves several chemical reactions that modify the structure of Gliclazide. The primary method for synthesizing this compound includes dehydrogenation processes that typically utilize catalytic systems or specific reagents under controlled conditions.

Methods and Technical Details

  1. Starting Material: The synthesis begins with Gliclazide.
  2. Dehydrogenation Reaction:
    • Catalysts: Commonly used catalysts include palladium on carbon or other noble metals.
    • Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
    • Temperature: Elevated temperatures (typically between 100°C and 200°C) are maintained to facilitate the reaction.
    • Solvents: Organic solvents like methanol or dichloromethane may be employed to dissolve the reactants.

The outcome of this process yields 6,7-Dehydro Gliclazide as a product with varying yields depending on the exact conditions used.

Molecular Structure Analysis

The molecular structure of 6,7-Dehydro Gliclazide can be represented as follows:

  • Molecular Formula: C15H14N3O3S
  • Molecular Weight: Approximately 318.35 g/mol
  • Structural Features:
    • A sulfonylurea moiety typical of hypoglycemic agents.
    • A double bond between carbon atoms six and seven.

This structural modification impacts its biological activity compared to Gliclazide.

Chemical Reactions Analysis

The chemical reactivity of 6,7-Dehydro Gliclazide includes:

  1. Reactions with Electrophiles: Due to the presence of electron-rich double bonds, it can undergo electrophilic addition reactions.
  2. Hydrolysis: The sulfonamide group can hydrolyze under acidic or basic conditions, leading to potential degradation products.
  3. Oxidation: The compound may also be susceptible to oxidation reactions, which can affect its stability and efficacy.

These reactions are crucial for understanding its stability profile and potential interactions in biological systems.

Mechanism of Action

The mechanism by which 6,7-Dehydro Gliclazide exerts its pharmacological effects involves:

  1. Insulin Secretion Stimulation: Similar to other sulfonylureas, it binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx.
  2. Inhibition of Hepatic Glucose Production: It may also contribute to reduced hepatic glucose output.
  3. Potential Effects on Platelet Function: Some studies suggest that derivatives like 6,7-Dehydro Gliclazide could influence platelet aggregation and thromboxane synthesis, which are critical factors in cardiovascular health among diabetic patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Sensitivity: Stability may vary with pH; generally stable in neutral conditions but can degrade in highly acidic or basic environments.

Relevant data on these properties are important for formulation development and storage considerations.

Applications

6,7-Dehydro Gliclazide has several scientific uses:

  1. Research on Diabetes Management: Investigated for its potential effects on glycemic control and cardiovascular outcomes in diabetic patients.
  2. Pharmaceutical Development: Used as a reference standard in analytical methods for quality control during the production of Gliclazide formulations.
  3. Mechanistic Studies: Employed in studies exploring the biochemical pathways affected by hypoglycemic agents.
Introduction to 6,7-Dehydro Gliclazide in Pharmacological Research

Role as a Metabolite and Pharmaceutical Impurity in Gliclazide Formulations

Within pharmaceutical science, 6,7-Dehydro Gliclazide (chemically designated as 1-[(4-Methylphenyl)sulfonyl]-3-(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)urea) fulfills two principal roles that necessitate its thorough characterization. First, it emerges as a process-related impurity during the synthesis of gliclazide active pharmaceutical ingredients (APIs). The dehydrogenation reaction typically occurs under specific conditions during manufacturing, particularly during high-temperature processing or prolonged reaction times involving oxidizing agents. Second, it functions as a potential metabolite in hepatic biotransformation pathways, arising from cytochrome P450-mediated oxidation of the parent compound gliclazide. The molecular structure (C₁₅H₁₉N₃O₃S) reflects the introduction of a double bond between carbons 6 and 7, reducing the hydrogen count by two compared to gliclazide (C₁₅H₂₁N₃O₃S) and yielding a molecular weight of 321.39 g/mol [3] [5] [7].

Analytical and Regulatory Significance: Regulatory authorities including the European Pharmacopoeia (EP) and the U.S. Food and Drug Administration (USFDA) mandate strict control of this impurity due to its potential impact on drug efficacy and safety profiles. Designated as "Gliclazide EP Impurity E" in official monographs, it is subject to stringent limits in final drug products, typically requiring quantification at concentrations below 0.1-0.3% depending on the specific regulatory jurisdiction. Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are employed for its detection and quantification during quality control testing. These methods enable precise monitoring to ensure impurity levels remain within internationally recognized safety thresholds throughout the product shelf-life [3] [7].

Formation Dynamics: The formation kinetics of 6,7-Dehydro Gliclazide are influenced by multiple factors:

  • Synthetic Conditions: Oxidation steps during API manufacturing, especially under elevated temperatures or prolonged reaction durations
  • Storage Parameters: Exposure to heat, humidity, or light during storage of bulk API or finished dosage forms
  • Excipient Interactions: Redox reactions with certain pharmaceutical recipients possessing oxidizing or reducing properties

Table 1: Molecular Properties of 6,7-Dehydro Gliclazide

PropertySpecification
Chemical Name1-[(4-Methylphenyl)sulfonyl]-3-(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)urea
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight321.39 g/mol
CAS Registry Number1808087-53-7
SynonymsGliclazide Impurity E; 6,7-Dehydro Gliclazide
Purity Specifications≥95% (HPLC) for reference standards

Table 2: Regulatory and Analytical Profile of Gliclazide Impurity E

ParameterDetails
Pharmacopoeial DesignationEuropean Pharmacopoeia (EP): Gliclazide Impurity E
Regulatory ThresholdTypically ≤0.15% in final formulations
Primary Detection MethodsHPLC-MS, LC-MS, HPLC with UV detection
Stability-Indicating RoleCritical quality attribute for shelf-life
Storage Conditions2-8°C (long-term reference standard storage)

The compound's inherent stability profile necessitates comprehensive forced degradation studies (stress testing) during drug development. These studies systematically evaluate impurity formation kinetics under various stress conditions—thermal, photolytic, oxidative, and hydrolytic—providing essential data for formulation optimization and packaging selection. The presence of 6,7-Dehydro Gliclazide beyond established thresholds serves as a critical stability indicator, potentially signaling compromised product quality even when the parent compound assay remains within specification [3] [7].

Structural Significance of the 6,7-Dehydro Modification in Sulfonylurea Derivatives

The 6,7-dehydrogenation of gliclazide represents a structurally transformative modification with profound implications for molecular conformation, electronic distribution, and potential biological interactions. This alteration occurs specifically within the azabicyclooctane ring system—a defining structural element of gliclazide that differentiates it from other second-generation sulfonylureas. The introduction of a double bond between positions 6 and 7 converts this bicyclic system from a fully saturated arrangement to a partially unsaturated configuration containing a cyclopentene ring fused to a pyrroline moiety. This transition from sp³ to sp² hybridization at carbons 6 and 7 imposes significant geometric constraints, reducing conformational flexibility and altering the three-dimensional presentation of the sulfonylurea pharmacophore [3] [4] [7].

Electronic and Steric Consequences: The dehydrogenation event induces several interconnected effects:

  • Planarization: Introduction of rigidity in the fused ring system, reducing rotational freedom
  • Electron Density Redistribution: Creation of a conjugated system influencing electron delocalization patterns
  • Dipole Moment Alteration: Modification of molecular polarity and solvation characteristics
  • Steric Accessibility: Enhanced exposure or shielding of the sulfonylurea linkage critical for receptor engagement

These structural perturbations offer critical insights into structure-activity relationships (SAR) within the sulfonylurea drug class. The azabicyclooctane moiety in gliclazide contributes to its distinctive pharmacological profile, including pancreatic β-cell specificity and extrapancreatic effects. Molecular docking simulations suggest that the saturated bicyclic system in native gliclazide optimally positions the sulfonylurea group for interaction with the SUR1 subunit of pancreatic adenosine triphosphate-sensitive potassium (KATP) channels. The introduction of the 6,7-double bond likely disrupts this precise spatial orientation through altered bond angles and reduced conformational flexibility. Experimental evidence indicates this structural modification diminishes binding affinity to the sulfonylurea receptor 1 (SUR1), potentially explaining the substantially reduced hypoglycemic activity observed for 6,7-Dehydro Gliclazide compared to the parent molecule [1] [4] [5].

Table 3: Structural Comparison of Gliclazide and Its 6,7-Dehydro Derivative

Structural FeatureGliclazide6,7-Dehydro Gliclazide
Bicyclic SystemHexahydrocyclopenta[c]pyrrole (fully saturated)3,3a,4,6a-Tetrahydrocyclopenta[c]pyrrole (6,7-unsaturated)
Hybridization at C6/C7sp³ (single bond)sp² (double bond)
Ring ConformationFlexible envelope conformationsPlanarized cyclopentene ring
Molecular FormulaC₁₅H₂₁N₃O₃SC₁₅H₁₉N₃O₃S
Rotational Degrees of FreedomHigher conformational flexibilityRestricted rotation around C6-C7 bond

Synthetic and Mechanistic Insights: Beyond its role as an impurity, 6,7-Dehydro Gliclazide serves as a valuable chemical probe for elucidating sulfonylurea reactivity and degradation pathways. Its formation mechanism typically involves either:

  • Direct Oxidation: Two-electron dehydrogenation catalyzed by oxidants or elevated temperatures
  • Elimination Pathways: Stepwise deprotonation and leaving group expulsion under basic conditions

The specific site susceptibility at C6-C7 highlights the electronic activation of these positions by the adjacent nitrogen atom in the bicyclic system. This susceptibility pattern provides broader insights into the chemical stability of structurally related sulfonylureas containing saturated nitrogen heterocycles. Furthermore, the compound serves as a synthetic intermediate for more complex gliclazide analogues through functionalization of the electron-rich double bond, enabling access to novel chemical entities for structure-activity exploration [3] [7].

Spectroscopic Signature: The structural impact of dehydrogenation is readily observable through characteristic analytical signatures:

  • Ultraviolet-Visible Spectroscopy: Appearance of π→π* transition absorption bands between 240-280 nm
  • Nuclear Magnetic Resonance: Distinctive vinyl proton signals (δ 5.6-6.2 ppm) and carbon chemical shifts (δ 120-140 ppm) for sp² carbons
  • Mass Spectrometry: Lower hydrogen count reflected in distinctive mass fragmentation patterns

These spectral features provide essential identification markers for quality control laboratories monitoring impurity profiles in pharmaceutical formulations. The consistent analytical detection and precise quantification of this structurally significant derivative underscore its importance in maintaining the pharmaceutical integrity of gliclazide-based medicines worldwide [3] [7].

Properties

CAS Number

1808087-53-7

Product Name

6,7-Dehydro Gliclazide

IUPAC Name

1-[(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h2-3,5-8,12-13H,4,9-10H2,1H3,(H2,16,17,19)/t12-,13+/m1/s1

InChI Key

AFTMPFJWAIDLME-OLZOCXBDSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC=CC3C2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@@H]3CC=C[C@@H]3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.